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CAS No.: 74036-97-8
Cat. No.: B3281734
- 7

Executive Summary

This guide details the synthesis of 7-bromotetradecane (

) from 7-tetradecanol. Unlike terminal primary alcohols, 7-tetradecanol is a secondary alcohol
with lipophilic alkyl chains (

and

) flanking the hydroxyl group. This structural reality dictates the synthetic strategy: one must
avoid carbocation intermediates to prevent hydride shifts that would scramble the bromide
position (yielding a mixture of 6-, 7-, and 8-bromotetradecane).

Therefore, this protocol prioritizes the Phosphorus Tribromide (

) method, which proceeds via an

mechanism, minimizing rearrangement and ensuring high regiochemical fidelity.

Part 1: Retrosynthetic & Mechanistic Analysis
The Chemoselectivity Challenge

Converting a secondary alcohol to an alkyl halide presents a dichotomy of mechanisms:
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o Pathway (Acidic conditions, e.g., HBr): Protonation of the alcohol creates a good leaving
group (

), followed by dissociation to a secondary carbocation. This cation is prone to 1,2-hydride
shifts, scrambling the position of the electrophilic center along the carbon chain.

o Pathway (Activated esters, e.g.,

, Appel): The alcohol activates via a phosphorus ester, which is then displaced by bromide in
a concerted backside attack. This avoids the discrete carbocation and preserves the
regiochemistry (with stereochemical inversion).

Decision: For high-purity 7-bromotetradecane, the

route is the authoritative standard.

Reaction Mechanism ()

The reaction proceeds in two distinct phases:[1]

» Activation: The alcohol oxygen attacks the phosphorus, displacing a bromide ion and forming
a reactive alkoxy-phosphorus intermediate (dibromophosphite).

o Substitution: The displaced bromide ion attacks the electrophilic carbon from the backside (

), expelling the HOPBr

leaving group.
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Phase 1: Activation

PBr3

7-Tetradecanol __Nucleophilic Attack= Alkoxy-dibromophosphite
(R-OH) (R-O-PBr2) + HBr

Phase 2: Substitution (SN2)

Transition State

/ HOPBr2
[Br...C...0-PBr2]

Br- (Nucleophile) B 7-Bromotetradecane
(Inversion of Config)

Click to download full resolution via product page

Figure 1: Mechanistic pathway for the conversion of 7-tetradecanol to 7-bromotetradecane via
PBr3.

Part 2: Experimental Protocol
Reagents & Equipment
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Reagent Role Purity Hazard Note
7-Tetradecanol Substrate >98% Irritant
Phosphorus
; i Corrosive, Water
Tribromide ( Brominating Agent 99% )
Reactive
)
Dichloromethane Volatile, Carcinogen
Solvent Anhydrous
(DCM) susp.
Pyridine (Optional) Acid Scavenger Reagent Grade Foul odor, Flammable
Sodium Bicarbonate Quench Sat. Aq.

Step-by-Step Methodology

1. Setup and Preparation

e Glassware: Oven-dried 250 mL 3-neck round-bottom flask (RBF), addition funnel, reflux

condenser, nitrogen inlet.

¢ Inert Atmosphere: Flush the system with dry nitrogen (

) to prevent hydrolysis of

2. Reaction Assembly

e Charge the RBF with 7-tetradecanol (10.7 g, 50 mmol) and anhydrous DCM (50 mL). Stir

until fully dissolved.

o (Optional) Add pyridine (2.0 mL) if the substrate is acid-sensitive; however, for simple fatty

alcohols, this is often omitted to simplify workup.

e Cool the solution to 0°C using an ice/water bath.

e Charge the addition funnel with
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(5.4 g, 1.9 mL, 20 mmol). Note: Stoichiometry is theoretically 1:3 (
:Alcohol), but a slight excess of
(0.4-0.5 eq relative to alcohol) is standard to drive completion.

3. Execution
o Addition: Add

dropwise over 30 minutes. Maintain temperature <5°C. The solution may turn slightly yellow.

» Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir
for 2 hours.

e Monitoring: Check reaction progress via TLC (Solvent: Hexane/EtOAc 9:1) or GC.[2] If
starting material remains, heat to mild reflux (40°C) for 1 hour.

4. Workup & Purification[3][4]

¢ Quench: Cool back to 0°C. Carefully add ice-cold water (20 mL) dropwise to destroy excess

. Caution: Exothermic HBr evolution.

o Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the
aqueous layer once with DCM (20 mL).

e Wash: Wash combined organics with saturated

(2 x 30 mL) to neutralize acid, followed by brine (30 mL).

e Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator).

« Distillation: The residue is a crude oil. Purify via vacuum distillation.

o Target Fraction: Collect the fraction boiling at ~145-150°C at 5 mmHg (estimated).
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Figure 2: Purification workflow for the isolation of 7-bromotetradecane.
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Part 3: Characterization & Data
Physical Properties

The following properties serve as benchmarks for the purified product.

Property Value (Approx.) Notes

Molecular Formula

Molecular Weight 277.29 g/mol
o Darkens upon storage
Appearance Colorless to pale yellow liquid o o
(oxidation/elimination)
Value for 1-bromo isomer; 7-
Boiling Point 175-178°C @ 20 mmHg bromo will be slightly lower
(~165°C)
Density 0.932 g/mL At 25°C
Solubility Soluble in Hexane, DCM, Et20  Insoluble in water

Spectroscopic Validation
e NMR (

, 400 MHz):

[¢]

3.9-4.1 ppm (m, 1H): Methine proton attached to Br (-CH-Br). The multiplet structure
confirms the secondary halide.

[¢]

1.7-1.8 ppm (m, 4H): Methylene protons

to the bromide.

[¢]

1.2-1.4 ppm (m, 18H): Bulk methylene chain.

[¢]

0.88 ppm (t, 6H): Terminal methyl groups.

[¢]

Diagnostic: Absence of

3.6 ppm (starting alcohol methine).
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e GC-MS:
o Look for molecular ion peaks
at m/z 276 and 278 (1:1 ratio due to
and
isotopes).
o Characteristic fragment: Loss of Br (
) giving alkyl cation at m/z 197.

Part 4: Troubleshooting & Safety
Common Failure Modes

e Elimination (Alkene Formation):
o Symptom: Product contains olefinic protons in NMR (
5.3-5.5 ppm).
o Cause: Reaction temperature too high or workup too basic.

o Remedy: Keep reaction <40°C. Avoid strong bases during wash; use bicarbonate, not
hydroxide.

e Rearrangement:
o Symptom: GC shows multiple closely eluting peaks (isomers).
o Cause: Acid-catalyzed migration (

character).

o Remedy: Ensure temperature control.[5] Add pyridine to buffer HBr generated in situ.

Safety Protocol
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PBr3 Handling: Reacts violently with moisture producing HBr gas (corrosive/toxic). Use only
in a fume hood. Quench excess reagent slowly at 0°C.

Storage: Store 7-bromotetradecane over copper wire (stabilizer) in the dark to prevent
radical decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Precision Synthesis of 7-Bromotetradecane: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3281734#synthesis-of-7-bromotetradecane-from-7-
tetradecanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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